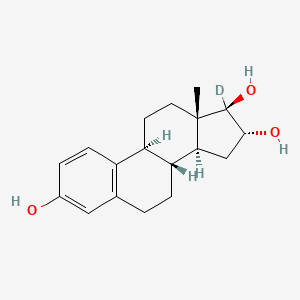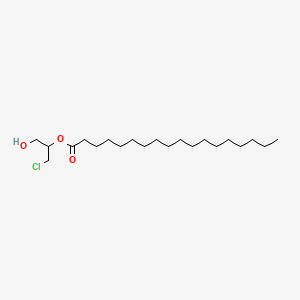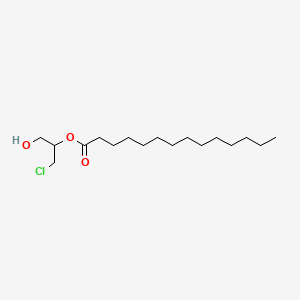![molecular formula C5H10O4 B583559 2-deoxy-D-[2-13C]ribose CAS No. 478511-60-3](/img/structure/B583559.png)
2-deoxy-D-[2-13C]ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-deoxy-D-ribose, also known as 2-Deoxy-D-arabinose, 2-Deoxy-D-erythropentose, or Thyminose, is a monosaccharide with the empirical formula C5H10O4 . It is a deoxy sugar, meaning that it is derived from the sugar ribose by loss of a hydroxy group . It is most notable for its presence in DNA .
Molecular Structure Analysis
The molecular formula of 2-deoxy-D-ribose is C5H10O4, with a molecular weight of 134.13 . In aqueous solution, deoxyribose primarily exists as a mixture of three structures: the linear form and two ring forms, deoxyribofuranose (with a five-membered ring), and deoxyribopyranose (with a six-membered ring) .Chemical Reactions Analysis
Deoxyribose-5-phosphate aldolases (DERAs) are enzymes that catalyze a reversible aldol reaction between an acetaldehyde donor and glyceraldehyde-3-phosphate acceptor to generate deoxyribose-5-phosphate . DERA enzymes can accept other types of aldehydes as their donor, and in particular as acceptor molecules .Physical and Chemical Properties Analysis
2-deoxy-D-ribose appears as a white solid with a melting point of 91 °C . It is very soluble in water .Mechanism of Action
Future Directions
While specific future directions for 2-deoxy-D-ribose were not found in the search results, it’s worth noting that DERA enzymes, which catalyze reactions involving 2-deoxy-D-ribose, have been applied in multi-enzyme cascade reactions both in vitro and in vivo . The DERA-based applications range from the synthesis of commodity chemicals and flavors to more complicated and high-value pharmaceutical compounds . This suggests that there is potential for further exploration and application of 2-deoxy-D-ribose in various fields.
Properties
IUPAC Name |
(4S,5R)-(313C)oxane-2,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-XATPVYBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([13CH2]C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)



![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)





